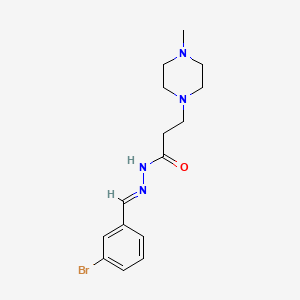

N'-(3-bromobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrazone derivatives, including compounds similar to N'-(3-bromobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, are often synthesized for their potential biological activities and structural properties. They are characterized by the presence of a hydrazone moiety, a functional group resulting from the condensation of a hydrazine with an aldehyde or ketone. Such compounds are of interest in medicinal chemistry due to their versatile biological activities and applications in various fields including materials science and catalysis (Alotaibi et al., 2018).

Synthesis Analysis

Typical synthesis involves the reaction of corresponding hydrazides with aldehydes or ketones to form hydrazone linkages. For instance, compounds structurally related to the target chemical are synthesized by acid-catalyzed reactions under reflux conditions in an appropriate solvent like ethanol. The yield and reaction conditions can vary depending on the specific reactants and catalysts used (Zhu & Qiu, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is often confirmed through techniques such as infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. Compounds in this class typically display E configuration with respect to the C=N double bond, influencing their chemical and physical properties (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds can participate in various chemical reactions, including tautomerism, and can act as ligands in coordination chemistry. Their chemical reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. They are also known for their ability to form stable complexes with metals, which can be useful in catalysis and materials science (Kaya et al., 2016).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form can vary widely among hydrazone derivatives and are influenced by their molecular structure and intermolecular interactions. For example, the presence of halogen substituents can significantly affect these properties by altering intermolecular forces (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, of hydrazone derivatives depend on the nature of the substituents and the overall molecular structure. These compounds can exhibit varied biological activities, and their chemical stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles (Kaya et al., 2016).

Applications De Recherche Scientifique

Apoptosis Induction and Antitumor Activity

Research into substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides has shown significant findings in inducing apoptosis, especially in cancer cells. These compounds have been identified as potent apoptosis inducers, demonstrating considerable potential in inhibiting tumor growth and cell proliferation. For instance, a compound incorporating a methyl piperazine moiety showed notable efficacy in inducing apoptosis in various cancer cell lines, including human colorectal carcinoma and hepatocellular carcinoma cells. Such compounds function as inhibitors of tubulin polymerization, highlighting their potential as therapeutic agents in cancer treatment (Sirisoma et al., 2009).

Antimicrobial and Antifungal Properties

Hydrazone derivatives, including those structurally similar to N'-(3-bromobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, have been synthesized and evaluated for their potential anticholinesterase activities. These studies have expanded into the exploration of their antimicrobial and antifungal properties, providing a foundation for developing new therapeutic agents against various bacterial and fungal infections. The chemical synthesis and biological evaluation of novel piperazine-containing hydrazone derivatives illustrate the diversity of activities these compounds can exhibit, including inhibiting specific enzymes or microorganisms (Kaya et al., 2016).

Molecular Docking and Spectroscopic Analysis

Studies on compounds like (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide and (E)-1-(3-bromobenzylidene)semicarbazide have employed spectroscopic analysis and molecular docking to understand their interaction mechanisms and potential biological activities. These approaches help elucidate the structural characteristics and reactivity of such compounds, contributing to the design and development of new drugs with enhanced efficacy and specificity. The detailed investigation of their binding interactions with proteins or DNA through molecular docking studies provides valuable insights into their potential therapeutic applications (Raja et al., 2017).

Synthesis and Evaluation of Antihypertensive Agents

Research into the synthesis and evaluation of thiosemicarbazides, triazoles, and Schiff bases has highlighted their potential as antihypertensive α-blocking agents. These compounds, including those derived from bromo and chloro-substituted hydrazone ligands, have shown promising results in pharmacological screenings, demonstrating significant antihypertensive activity. The exploration of these compounds' pharmacological properties contributes to the development of new therapeutic options for managing hypertension and related cardiovascular conditions (Abdel-Wahab et al., 2008).

Propriétés

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN4O/c1-19-7-9-20(10-8-19)6-5-15(21)18-17-12-13-3-2-4-14(16)11-13/h2-4,11-12H,5-10H2,1H3,(H,18,21)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBSNKPWBFFYGD-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5564573.png)

![5-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564580.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5564588.png)

![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)

![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)

![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)